molecular formula C17H22N4O2 B7107269 N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide

N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide

Cat. No.: B7107269
M. Wt: 314.4 g/mol
InChI Key: NXCDRJWCXZJLOC-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an oxane ring, a triazole ring, and a phenylacetamide moiety

Properties

IUPAC Name

N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-21(14-6-4-3-5-7-14)16(22)12-15-18-17(20-19-15)13-8-10-23-11-9-13/h3-7,13H,2,8-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCDRJWCXZJLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=NC(=NN2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. The oxane ring can be introduced via an epoxide opening reaction, followed by the attachment of the phenylacetamide group through an amide coupling reaction. The final step involves the ethylation of the nitrogen atom in the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or oxane rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized triazole or oxane derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel catalysts and ligands.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Researchers are investigating its interactions with biological targets and its efficacy in various biological assays.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as a drug candidate for treating infectious diseases and cancer.

    Industry: In the materials science field, the compound is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxane ring and phenylacetamide moiety contribute to the compound’s overall binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share the triazole ring structure and have similar chemical properties. They are widely used in pharmaceuticals and materials science.

    Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities. They are structurally different but share some functional similarities with triazoles.

    Oxadiazoles: These compounds contain a five-membered ring with two nitrogen atoms and one oxygen atom. They are used in various applications, including as antimicrobial agents and in materials science.

Uniqueness

N-ethyl-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylacetamide is unique due to its combination of the triazole ring, oxane ring, and phenylacetamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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